5-Cyanobenzo[d]thiazole-2-carboxylic acid 5-Cyanobenzo[d]thiazole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2231676-66-5
VCID: VC3180291
InChI: InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
SMILES: C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
Molecular Formula: C9H4N2O2S
Molecular Weight: 204.21 g/mol

5-Cyanobenzo[d]thiazole-2-carboxylic acid

CAS No.: 2231676-66-5

Cat. No.: VC3180291

Molecular Formula: C9H4N2O2S

Molecular Weight: 204.21 g/mol

* For research use only. Not for human or veterinary use.

5-Cyanobenzo[d]thiazole-2-carboxylic acid - 2231676-66-5

Specification

CAS No. 2231676-66-5
Molecular Formula C9H4N2O2S
Molecular Weight 204.21 g/mol
IUPAC Name 5-cyano-1,3-benzothiazole-2-carboxylic acid
Standard InChI InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
Standard InChI Key SINKYMYEUNZXPG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
Canonical SMILES C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O

Introduction

Chemical Identity and Physical Properties

5-Cyanobenzo[d]thiazole-2-carboxylic acid belongs to the class of heterocyclic compounds containing a thiazole ring system. The thiazole component consists of a five-membered ring containing both sulfur and nitrogen atoms, which is fused with a benzene ring to form the benzothiazole scaffold. This core structure is further functionalized with a cyano group at the 5-position and a carboxylic acid group at the 2-position, creating a molecule with interesting chemical reactivity and potential biological activity.

The compound is formally identified by the CAS Registry Number 2231676-66-5 and has the IUPAC name 5-cyano-1,3-benzothiazole-2-carboxylic acid. Its molecular formula is C9H4N2O2S, corresponding to a molecular weight of 204.21 g/mol. The presence of both the cyano and carboxylic acid functional groups confers specific chemical properties to this compound, including potential hydrogen bonding capabilities through the carboxylic acid moiety and electronic effects from the electron-withdrawing cyano group.

The structural uniqueness of 5-Cyanobenzo[d]thiazole-2-carboxylic acid can be further understood through its chemical identifiers, which facilitate its recognition in chemical databases and literature searches:

Table 1.1: Chemical Identifiers of 5-Cyanobenzo[d]thiazole-2-carboxylic acid

ParameterValue
CAS Number2231676-66-5
IUPAC Name5-cyano-1,3-benzothiazole-2-carboxylic acid
Molecular FormulaC9H4N2O2S
Molecular Weight204.21 g/mol
Standard InChIInChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
Standard InChIKeySINKYMYEUNZXPG-UHFFFAOYSA-N
SMILESC1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
PubChem Compound ID137347071

Structural Characteristics and Molecular Features

The molecular structure of 5-Cyanobenzo[d]thiazole-2-carboxylic acid exhibits several notable features that contribute to its chemical behavior and potential biological activity. The benzothiazole core consists of a benzene ring fused to a thiazole ring, creating a rigid, planar heterocyclic system. This planar structure may enable the molecule to interact with biological targets through π-stacking interactions with aromatic amino acid residues in proteins.

The compound possesses two key functional groups that significantly influence its chemical properties. The cyano group (-C≡N) at position 5 of the benzene ring is strongly electron-withdrawing, which affects the electron density distribution throughout the molecule. This electronic effect can enhance the reactivity of certain positions within the molecule and influence its interactions with biological targets. The carboxylic acid group (-COOH) at position 2 of the thiazole ring provides acidity and hydrogen bonding capabilities, potentially enabling specific interactions with biological receptors or serving as a site for further derivatization.

Structural Comparison with Related Compounds

To better understand the unique properties of 5-Cyanobenzo[d]thiazole-2-carboxylic acid, it is informative to compare it with structurally related compounds. One such analog is 5-Bromothiazole-2-carboxylic acid, which shares the thiazole-carboxylic acid motif but lacks the fused benzene ring and has a bromo substituent instead of a cyano group .

Table 2.1: Structural Comparison of 5-Cyanobenzo[d]thiazole-2-carboxylic acid with Related Compounds

CompoundStructure FeaturesMolecular FormulaMolecular WeightDistinctive Properties
5-Cyanobenzo[d]thiazole-2-carboxylic acidBenzothiazole core with cyano and carboxylic acid groupsC9H4N2O2S204.21 g/molElectron-withdrawing cyano group; potential antimicrobial activity
5-Bromothiazole-2-carboxylic acidThiazole core with bromo and carboxylic acid groupsC4H2BrNO2S207.90 g/molHalogenated thiazole; used as a building block in synthesis
5-Bromo-4-methylthiazole-2-carboxylic acidMethylated thiazole core with bromo and carboxylic acid groupsC5H4BrNO2S221.93 g/molAdditional methyl group affects electronic properties
4,5-Dibromothiazole-2-carboxylic acidThiazole core with two bromo groups and carboxylic acidC4HBr2NO2S286.80 g/molIncreased halogen content; different reactivity profile

This comparison highlights how subtle structural variations can potentially lead to significant differences in reactivity, physical properties, and biological activities among these related compounds .

StepReagentsConditionsExpected Intermediates
12-Aminobenzonitrile, CS2, BaseRoom temperature, 2-4 hours2-Mercapto-5-cyanobenzothiazole
2Oxidizing agent (e.g., H2O2, KMnO4)Controlled temperature, aqueous medium5-Cyanobenzo[d]thiazole-2-sulfonic acid
3Strong oxidizing conditionsElevated temperature, possibly under pressure5-Cyanobenzo[d]thiazole-2-carboxylic acid

Alternative approaches might involve starting with a pre-formed benzothiazole-2-carboxylic acid and introducing the cyano group through directed metalation followed by reaction with an appropriate cyanating agent. These synthetic strategies would need to be optimized based on factors such as yield, purity, scalability, and sustainability.

Activity TypeEvidence BasePotential MechanismsResearch Status
AntimicrobialPreliminary studies on related benzothiazole derivativesInhibition of essential bacterial enzymes; disruption of cell wall synthesisEarly research phase
AnticancerRelated thiazole derivatives show antiproliferative effectsPotential kinase inhibition; interference with cell divisionHypothetical, requires investigation
Anti-inflammatoryLimited evidence from structurally similar compoundsModulation of inflammatory signaling pathwaysConceptual, needs experimental validation
Enzyme InhibitionThiazole carboxylic acids can act as enzyme inhibitorsCompetitive binding to active sitesRequires specific enzyme assays

While these potential applications are promising, it is important to note that comprehensive biological evaluation studies specifically focused on 5-Cyanobenzo[d]thiazole-2-carboxylic acid are currently limited, highlighting an opportunity for further research in this area.

Analytical Characterization Methods

The accurate identification and characterization of 5-Cyanobenzo[d]thiazole-2-carboxylic acid are essential for research applications. Several analytical techniques can be employed for this purpose, ensuring the purity and structural confirmation of the compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 5-Cyanobenzo[d]thiazole-2-carboxylic acid. Proton (1H) NMR would show characteristic signals for the aromatic protons on the benzene ring, while Carbon-13 (13C) NMR would reveal the distinctive carbon signals, including those for the cyano and carboxylic acid carbons.

Infrared (IR) spectroscopy can confirm the presence of key functional groups, with characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm-1 for C=O stretching and broad O-H stretching at 2500-3300 cm-1) and cyano group (approximately 2200-2260 cm-1).

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable techniques for assessing the purity of 5-Cyanobenzo[d]thiazole-2-carboxylic acid and confirming its molecular weight. These methods can also be used to monitor synthetic reactions and purification processes .

Mass Spectrometry

Mass spectrometry provides definitive confirmation of the molecular formula through accurate mass measurement, with an expected [M+H]+ peak at m/z 205.01 for 5-Cyanobenzo[d]thiazole-2-carboxylic acid. Fragmentation patterns can provide additional structural information and serve as a fingerprint for compound identification.

Table 5.1: Key Analytical Parameters for 5-Cyanobenzo[d]thiazole-2-carboxylic acid Characterization

Analytical TechniqueExpected ResultsSignificance
1H NMRSignals for aromatic protons (δ 7.5-8.5 ppm)Confirms aromatic ring structure
13C NMRSignals for cyano carbon (~110-120 ppm) and carboxylic carbon (~160-170 ppm)Verifies presence of key functional groups
IR SpectroscopyBands at ~2220 cm-1 (C≡N) and ~1700 cm-1 (C=O)Confirms functional group identity
Mass Spectrometry[M+H]+ peak at m/z 205.01Confirms molecular formula
HPLCRetention time dependent on methodAssesses purity and can be used for quantification
Elemental AnalysisC: 52.94%, H: 1.97%, N: 13.72%, O: 15.67%, S: 15.70%Confirms elemental composition

These analytical methods collectively provide comprehensive characterization of 5-Cyanobenzo[d]thiazole-2-carboxylic acid, ensuring its identity and purity for research applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator